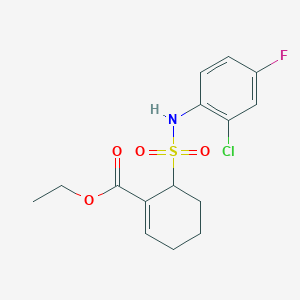

ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate

Overview

Description

Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, also known as TAK-242, is a novel small molecule cytokine production inhibitor . It selectively inhibits Toll-Like Receptor 4-mediated cytokine production through suppression of intracellular signaling .

Chemical Reactions Analysis

TAK-242 has been shown to inhibit various kinds of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, IL-6, IL-10, macrophage inhibitory protein (MIP)-2 and prostaglandin E2 from lipopolysaccharide (LPS)-stimulated macrophages .Scientific Research Applications

Inhibition of Toll-Like Receptor 4-Mediated Cytokine Production

TAK-242 selectively inhibits Toll-Like Receptor 4 (TLR4)-mediated cytokine production . This means it can suppress the production of cytokines, which are small proteins that are crucial in cell signaling. They are released by cells and affect the behavior of other cells. Cytokines include interferons, interleukins, lymphokines, and others .

Suppression of Intracellular Signaling

TAK-242 has been found to suppress intracellular signaling . This means it can interfere with the communication between cells, which is crucial for many biological processes, including immune responses and inflammation .

Regulation of Proinflammatory Mediator Production

Proinflammatory mediators such as cytokines and nitric oxide (NO) play pivotal roles in various inflammatory diseases . TAK-242 has been shown to regulate the production of these mediators, which could be critical for combating inflammatory diseases .

Inhibition of Mitogen-Activated Protein Kinases

TAK-242 has been found to inhibit the phosphorylation of mitogen-activated protein kinases induced by lipopolysaccharide (LPS) . These kinases are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Potential Therapeutic Agent for Inflammatory Diseases

Given its ability to suppress cytokine production and inhibit TLR4 intracellular signaling, TAK-242 could be a promising therapeutic agent for inflammatory diseases, whose pathogenesis involves TLR4 .

Selective Inhibition of TLR4 Ligands

It’s noteworthy that TAK-242 suppressed the cytokine production induced by TLR4 ligands, but not by ligands for TLR2, -3, and -9 . This selective inhibition could be beneficial in the treatment of diseases where TLR4 plays a key role .

Mechanism of Action

Target of Action

The primary target of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, also known as TAK-242, is Toll-Like Receptor 4 (TLR4) . TLR4 is a protein that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the production of proinflammatory mediators .

Mode of Action

TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .

Biochemical Pathways

Upon LPS stimulation, TLR4 triggers a cascade of intracellular signaling events, leading to the activation of mitogen-activated protein kinases and the production of proinflammatory cytokines . TAK-242 inhibits the phosphorylation of these kinases, thereby suppressing the production of cytokines such as NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 .

Result of Action

TAK-242 effectively suppresses the production of multiple cytokines, including NO, TNF-α, and IL-6, in both mouse and human cells . This suppression occurs in a concentration-dependent manner, with 50% inhibitory concentrations (IC50) ranging from 1.1 to 33 nM .

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, avoid breathing its vapors, mist, or dust, and use it only in a well-ventilated area .

properties

IUPAC Name |

ethyl 6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEIJTHMHDMWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate | |

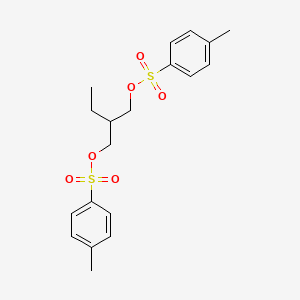

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)

![Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B3118847.png)

![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)

![5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B3118919.png)